1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride
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Overview
Description
1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C10H14FNO·HCl It is a derivative of phenethylamine, characterized by the presence of a fluorine atom at the 3-position and a methoxy group at the 5-position on the phenyl ring
Preparation Methods
The synthesis of 1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Reduction: Conversion of the nitro group to an amine group.
Fluorination: Introduction of the fluorine atom at the desired position.
Methoxylation: Introduction of the methoxy group.
Formation of the hydrochloride salt: This is achieved by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the amine group.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine and methoxy groups can influence its binding affinity and selectivity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride can be compared with other phenethylamine derivatives, such as:
1-(3,4-Methylenedioxyphenyl)propan-2-amine: Known for its psychoactive properties.
1-(4-Methoxyphenyl)propan-2-amine: Similar structure but lacks the fluorine atom.
1-(3-Fluorophenyl)propan-2-amine: Lacks the methoxy group.
The uniqueness of this compound lies in the combination of the fluorine and methoxy groups, which can significantly alter its chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(3-fluoro-5-methoxyphenyl)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-7(12)3-8-4-9(11)6-10(5-8)13-2;/h4-7H,3,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBMNBPVBUMMBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC(=C1)F)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909305-73-2 |
Source
|
Record name | 1-(3-fluoro-5-methoxyphenyl)propan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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